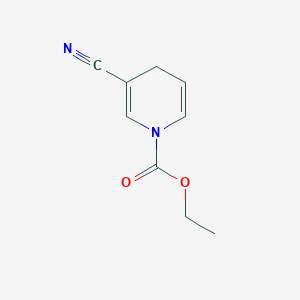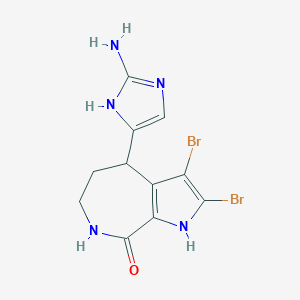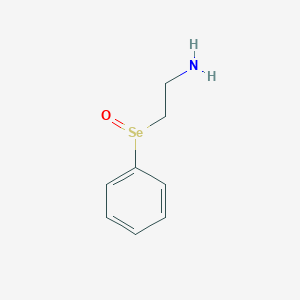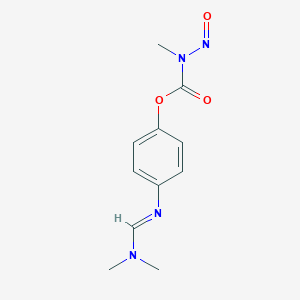
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester, also known as SNAP, is a chemical compound that has been widely used in scientific research. It is a nitric oxide donor that has been used to study the effects of nitric oxide on various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester involves the release of nitric oxide in the presence of water. Nitric oxide is a signaling molecule that plays a crucial role in many physiological and biochemical processes. It acts by activating the enzyme guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to the phosphorylation of various proteins and the activation of downstream signaling pathways.
Biochemische Und Physiologische Effekte
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to relax smooth muscle cells, reduce platelet aggregation, and inhibit the proliferation of cancer cells. Additionally, Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been shown to modulate the activity of various enzymes and transcription factors, and to regulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester in lab experiments is its ability to release nitric oxide in a controlled and predictable manner. This allows researchers to study the effects of nitric oxide on various physiological and biochemical processes with a high degree of precision. However, one limitation of using Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester is its short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are many future directions for research on Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester. One area of interest is the development of new cancer therapies that target the nitric oxide signaling pathway. Additionally, researchers are interested in studying the effects of nitric oxide on stem cell differentiation and tissue regeneration. Finally, there is interest in developing new nitric oxide donors that have longer half-lives and can be used to study long-term effects.
Synthesemethoden
The synthesis method of Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester involves the reaction of p-nitrosoaniline with N,N-dimethylformamide dimethyl acetal. The reaction takes place in the presence of a catalyst such as zinc chloride or tin chloride. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been widely used in scientific research to study the effects of nitric oxide on various physiological and biochemical processes. It has been used to study the role of nitric oxide in neurotransmission, cardiovascular function, and immune response. Additionally, Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been used to investigate the effects of nitric oxide on cancer cells and to develop new cancer therapies.
Eigenschaften
CAS-Nummer |
100836-59-7 |
|---|---|
Produktname |
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester |
Molekularformel |
C11H14N4O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
[4-(dimethylaminomethylideneamino)phenyl] N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N4O3/c1-14(2)8-12-9-4-6-10(7-5-9)18-11(16)15(3)13-17/h4-8H,1-3H3 |
InChI-Schlüssel |
OLFJEWKCCYHVLE-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)OC(=O)N(C)N=O |
Kanonische SMILES |
CN(C)C=NC1=CC=C(C=C1)OC(=O)N(C)N=O |
Synonyme |
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl est er |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



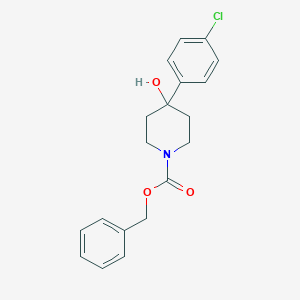
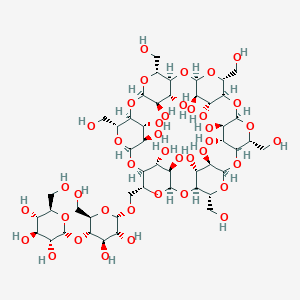
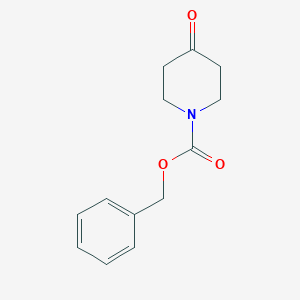
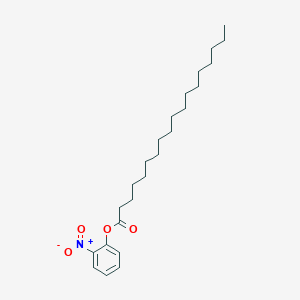
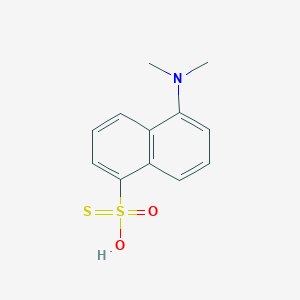

![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)



